
2-(4-Iodofuran-3-yl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Iodofuran-3-yl)-1,3-dioxolane is a heterocyclic organic compound featuring a furan ring substituted with an iodine atom at the 4-position and a dioxolane ring at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodofuran-3-yl)-1,3-dioxolane typically involves the iodination of a furan derivative followed by the formation of the dioxolane ring. One common method includes the use of iodine monochloride (ICl) as the iodinating agent in the presence of a base such as sodium carbonate (Na2CO3) under microwave irradiation . The reaction conditions are carefully controlled to ensure regioselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination processes followed by cyclization reactions. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Iodofuran-3-yl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the dioxolane ring.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furans, while oxidation can produce furanones.
Wissenschaftliche Forschungsanwendungen
2-(4-Iodofuran-3-yl)-1,3-dioxolane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2-(4-Iodofuran-3-yl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity and specificity. The dioxolane ring can also interact with biological molecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Bromofuran-3-yl)-1,3-dioxolane
- 2-(4-Chlorofuran-3-yl)-1,3-dioxolane
- 2-(4-Fluorofuran-3-yl)-1,3-dioxolane
Uniqueness
2-(4-Iodofuran-3-yl)-1,3-dioxolane is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and the ability to form stronger halogen bonds compared to its bromine, chlorine, and fluorine analogs. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex molecules.
Eigenschaften
CAS-Nummer |
29182-12-5 |
|---|---|
Molekularformel |
C7H7IO3 |
Molekulargewicht |
266.03 g/mol |
IUPAC-Name |
2-(4-iodofuran-3-yl)-1,3-dioxolane |
InChI |
InChI=1S/C7H7IO3/c8-6-4-9-3-5(6)7-10-1-2-11-7/h3-4,7H,1-2H2 |
InChI-Schlüssel |
LMYDWTUNZUHZSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=COC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


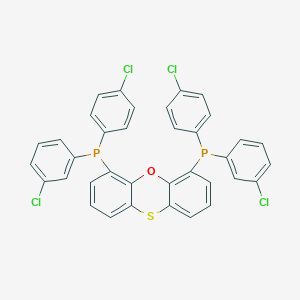
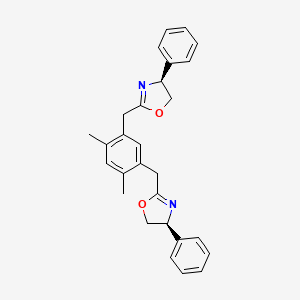
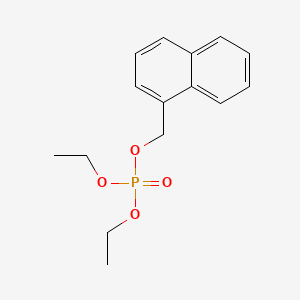
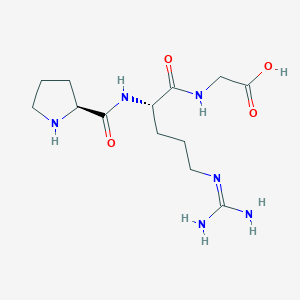
![N-(3-Aminopropyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210192.png)

![1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-](/img/structure/B15210201.png)
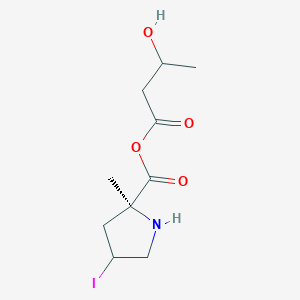
![[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid](/img/structure/B15210209.png)
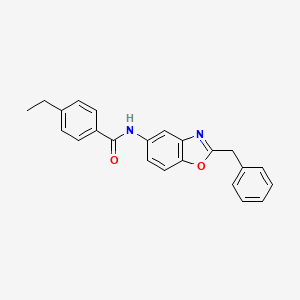


![4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol](/img/structure/B15210229.png)
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)](/img/structure/B15210231.png)
